molecular formula C15H24 B106688 beta-Bisabolene CAS No. 495-61-4

beta-Bisabolene

Cat. No.: B106688
CAS No.: 495-61-4
M. Wt: 204.35 g/mol
InChI Key: XZRVRYFILCSYSP-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Bisabolene (C₁₅H₂₄) is a sesquiterpene hydrocarbon classified under the bisabolene family. It is widely distributed in essential oils of medicinal and aromatic plants, including ginger (Zingiber officinale), oregano (Origanum vulgare), lavender (Lavandula multifida), and avocado leaves . Its molecular structure features a cyclohexene ring substituted with methyl and methylene groups, and it exists in enantiomeric forms, such as (S)-beta-bisabolene, which is biosynthesized in ginger rhizomes via the enzyme (S)-beta-bisabolene synthase .

This compound is recognized for its antimicrobial, antioxidant, and anti-inflammatory properties. For example, it inhibits methicillin-resistant Staphylococcus aureus (MRSA) by targeting resistance-related proteins like penicillin-binding protein-2a . Industrially, it is used as a natural flavoring agent in beverages and food products due to its mild, woody aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reagent Method: One of the synthetic routes involves the preparation of a Grignard reagent, specifically 2-methyl-2-butenyl magnesium bromide. This reagent undergoes a nucleophilic addition reaction with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. The addition product is then subjected to acid treatment to obtain beta-bisabolene alcohol.

Industrial Production Methods:

    Fermentation: Industrial production of this compound can be achieved through fermentation using engineered strains of Saccharomyces cerevisiae.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: beta-Bisabolene can undergo oxidation reactions to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into its hydrogenated form, bisabolane, which has potential as a biofuel.

    Substitution: this compound can participate in substitution reactions, particularly electrophilic substitution due to the presence of double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products:

    Oxidation: Oxygenated derivatives such as bisabolol.

    Reduction: Bisabolane.

    Substitution: Halogenated bisabolene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

Beta-bisabolene has demonstrated significant cytotoxic effects against various cancer cell lines. A study revealed that it selectively induced apoptosis in breast cancer cells, showing an IC50 value of 66.91 µg/ml against MCF-7 cells and 48.99 µg/ml against 4T1 mouse mammary tumor cells . In vivo studies indicated a 37.5% reduction in tumor volume when administered to mice with transplanted tumors, highlighting its potential as an anticancer agent .

1.2 Antimicrobial and Antioxidant Activities

Research has identified this compound's strong antimicrobial properties, particularly against pathogens like Candida albicans and Escherichia coli. Its essential oil exhibited an antioxidant activity with an IC50 value of 14 ± 0.8 μg/mL . These properties position this compound as a candidate for developing natural preservatives in food and cosmetic products.

Food Industry Applications

2.1 Flavoring Agent

This compound's pleasant aroma, reminiscent of sesame oil, makes it suitable for use as a food flavoring agent. Its incorporation into food products could enhance flavor profiles while providing potential health benefits due to its antioxidant properties .

2.2 Natural Preservative

Given its antimicrobial activity, this compound can be utilized as a natural preservative in food products, potentially replacing synthetic additives that may pose health risks.

Environmental Sustainability

3.1 Biotechnological Production

Recent advancements have demonstrated the production of this compound from waste cooking oil using engineered yeast strains such as Yarrowia lipolytica. This process not only provides a sustainable source of this compound but also contributes to waste management efforts . The engineered strains achieved significant yields, with titers reaching up to 48.3 mg/L of this compound .

3.2 Biofuel Potential

This compound is being explored as a biofuel precursor due to its favorable combustion properties and renewable sourcing from biomass. This application aligns with global efforts to transition towards sustainable energy sources.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsSource
AnticancerInduces apoptosis in breast cancer cells; reduces tumor volume by 37.5% in vivo
AntimicrobialEffective against Candida albicans and E. coli
Flavoring AgentSimilar aroma to sesame oil; potential use in food products
Natural PreservativeExhibits strong antioxidant properties
Biotechnological ProductionProduced from waste cooking oil; high yield achieved
Biofuel PotentialExplored as a renewable biofuel precursor

Case Studies

Case Study: Anticancer Efficacy of this compound

In a controlled laboratory setting, researchers administered varying concentrations of this compound to different breast cancer cell lines (MCF-7, MDA-MB-231). The results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as a therapeutic agent against breast cancer.

Case Study: Sustainable Production from Waste Cooking Oil

A research team successfully engineered Yarrowia lipolytica to convert waste cooking oil into this compound through metabolic engineering techniques. This innovative approach not only provided an economic incentive but also addressed environmental concerns related to waste disposal.

Mechanism of Action

Molecular Targets and Pathways:

    Anticancer Activity: beta-Bisabolene induces cytotoxicity in cancer cells by disrupting cell membrane integrity and inducing apoptosis.

    Antimicrobial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-Bisabolene shares structural and functional similarities with other sesquiterpenes and monoterpenes. Below is a detailed comparison:

Alpha-Bisabolene

  • Structure : Alpha-bisabolene is a structural isomer of this compound, differing in the position of the double bonds and methyl groups .
  • Sources : Found in Polygonum minus and other aromatic plants .
  • Bioactivity : Alpha-bisabolene is under investigation for therapeutic applications, including anti-inflammatory and anticancer properties, driving its market growth .
  • Market Use : Primarily researched for pharmaceutical applications, whereas this compound dominates as a flavoring agent .

Gamma-Curcumene

  • Structure : A sesquiterpene with a similar backbone but distinct substitution patterns .
  • Sources : Co-occurs with this compound in avocado leaves and ginger extracts .

Zingiberenol

  • Structure : A oxygenated derivative of bisabolene with a hydroxyl group .
  • Sources : Found in ginger essential oils alongside this compound .
  • Bioactivity: While both compounds form hydrogen bonds with MRSA proteins, this compound’s lower binding affinity (−8.1 kcal/mol vs. −7.5 kcal/mol for zingiberenol) enhances its stability and efficacy .

Beta-Farnesene

  • Structure : A linear sesquiterpene with three conjugated double bonds .
  • Sources : Produced by Fusarium sambucinum and plants like chamomile .
  • Bioactivity: this compound is more abundant in trichothecene-producing fungal strains, whereas beta-farnesene dominates in non-toxigenic strains .

Beta-Caryophyllene

  • Structure : A bicyclic sesquiterpene with a unique cyclobutane ring .
  • Sources : Major component in clove (Syzygium aromaticum) essential oil .
  • Bioactivity : Beta-caryophyllene exhibits higher anti-inflammatory activity via CB2 receptor activation, whereas this compound is more potent in antimicrobial applications .

Comparative Data Table

Compound Molecular Formula Key Sources Bioactivity Highlights Industrial Use
This compound C₁₅H₂₄ Ginger, Oregano, Lavender MRSA inhibition (−8.1 kcal/mol) Flavoring agent
Alpha-Bisabolene C₁₅H₂₄ Polygonum minus Anti-inflammatory, anticancer Pharmaceutical research
Gamma-Curcumene C₁₅H₂₄ Avocado leaves, Ginger MRSA inhibition (−7.2 kcal/mol) Antimicrobial formulations
Beta-Farnesene C₁₅H₂₄ Fusarium, Chamomile Plant defense signaling Agricultural biocontrol
Beta-Caryophyllene C₁₅H₂₄ Clove, Basil CB2 receptor agonism Anti-inflammatory products

Key Research Findings

  • Enantiomeric Specificity : (S)-beta-bisabolene, produced by ginger-specific synthase, may exhibit enhanced bioactivity compared to its (R)-form .
  • Environmental Variability : this compound content in lavender oil ranges from 14.89% to 24.7%, depending on the ecotype and growth conditions .
  • Synergistic Effects : In Kielmeyera coriacea essential oil, this compound synergizes with alpha-copaene and beta-farnesene to enhance antimicrobial activity .

Biological Activity

β-Bisabolene is a sesquiterpene widely recognized for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into the compound's cytotoxic effects against cancer cells, its antimicrobial properties, and its antioxidant capabilities, supported by various studies and data.

Chemical Composition and Sources

β-Bisabolene is primarily derived from essential oils of plants such as Commiphora guidotti (opoponax) and Piper canescens . Its structure contributes significantly to its biological activities. The compound typically constitutes about 5% of the essential oil from opoponax, which has been used traditionally for its medicinal properties.

Cytotoxic Activity Against Cancer Cells

Numerous studies have highlighted the selective cytotoxicity of β-bisabolene towards breast cancer cells. The following table summarizes key findings from research on the compound's effects on various cell lines:

Cell Line IC50 (µg/mL) Effect
Normal Eph4>200No significant effect
MG1361 (mouse)65.49Cytotoxic
4T1 (mouse)48.99Cytotoxic
MCF-10A (human)114.3Cytotoxic
MCF-7 (human)66.91Cytotoxic
MDA-MB-231 (human)98.39Cytotoxic
SKBR3 (human)70.62Cytotoxic
BT474 (human)74.3Cytotoxic

The mechanism underlying this cytotoxicity involves the induction of apoptosis, as evidenced by assays measuring caspase-3/7 activity and Annexin V-propidium iodide staining . In vivo studies have also demonstrated that β-bisabolene can reduce the volume of transplanted mammary tumors by approximately 37.5% .

Antimicrobial Properties

In addition to its anticancer effects, β-bisabolene exhibits notable antimicrobial activity. Research indicates that it effectively inhibits the growth of various pathogens, including:

  • Candida albicans
  • Escherichia coli

The essential oil containing β-bisabolene showed strong inhibition against these microorganisms, highlighting its potential as a natural antimicrobial agent . The following table summarizes the antimicrobial effectiveness:

Microorganism Activity
Candida albicansStrong inhibition
Escherichia coliStrong inhibition

Antioxidant Activity

β-Bisabolene has also been evaluated for its antioxidant properties. It exhibited significant antioxidant activity with an IC50 value of approximately 14 ± 0.8 μg/mL , indicating its potential role in protecting cells from oxidative stress . This property may contribute to its overall therapeutic potential, especially in conjunction with its anticancer effects.

Case Studies and Research Findings

  • Cytotoxicity in Breast Cancer : A study conducted on the essential oil from Commiphora species showed that β-bisabolene selectively targets breast cancer cells while sparing normal cells, making it a promising candidate for further research in cancer treatment .
  • Antimicrobial Efficacy : Another investigation focused on the essential oil of Piper canescens demonstrated that β-bisabolene significantly inhibited the growth of harmful bacteria and fungi, suggesting its utility in food preservation and medicinal applications .
  • Antioxidant Properties : The antioxidant capacity of β-bisabolene was assessed through various assays, revealing its effectiveness in scavenging free radicals, which could be beneficial in preventing oxidative damage associated with chronic diseases .

Q & A

Q. What are the key physicochemical properties of β-Bisabolene that influence experimental design?

Classification : Basic
Answer :
β-Bisabolene (C₁₅H₂₄; molecular weight 204.35) is a sesquiterpene with a boiling point of 275.4°C and density of 0.854 g/cm³ . Its volatility and solubility in organic solvents (e.g., ethanol, hexane) are critical for extraction and chromatographic analysis (e.g., GC-MS). Researchers must account for its low vapor pressure (0.009 mmHg at 25°C) when designing headspace sampling methods. Purity verification via refractive index and GC retention time comparisons is essential to avoid co-elution with structurally similar isomers like α-bisabolene .

Q. How can β-Bisabolene be reliably quantified in plant matrices?

Classification : Basic
Answer :
Standardized protocols involve hydrodistillation or Soxhlet extraction followed by GC-MS analysis. For example, β-Bisabolene constituted 5.5% of turmeric essential oil under optimized drying conditions . Calibration curves using pure standards and internal controls (e.g., caryophyllene oxide) are necessary to address matrix interference. Recent studies recommend HPTLC for rapid screening and GC-MS for isomer differentiation, with detection limits as low as 0.1 µg/mL .

Table 1 : β-Bisabolene Content in Culinary Spices (GC-MS Data)

SourceConcentration (%)MethodReference
Ginger5.5Ultrasonic Extraction
Turmeric3.5Hydrodistillation
Salvia spp.2.8–4.1Soxhlet Extraction

Q. What experimental strategies resolve contradictions in β-Bisabolene’s reported bioactivity?

Classification : Advanced
Answer :
Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) often stem from variations in assay conditions (e.g., cell lines, dosage). To address this:

  • Standardize models : Use isogenic cell lines (e.g., MDA-MB-231 for breast cancer) and control for solvent effects (e.g., DMSO cytotoxicity).
  • Dose-response analysis : Establish EC₅₀ values under physiologically relevant concentrations (e.g., 10–100 µM) .
  • Mechanistic validation : Combine transcriptomics (RNA-seq) and pathway inhibition assays (e.g., MAPK/ERK) to confirm target engagement .

Q. How does environmental stress (e.g., salinity) alter β-Bisabolene biosynthesis in plants?

Classification : Advanced
Answer :
Salinity stress induces terpene synthase (TPS) upregulation, increasing β-Bisabolene production in stress-tolerant species like Salvia officinalis. Key methodologies include:

  • Metabolomic profiling : LC-MS/MS to quantify terpene intermediates (e.g., farnesyl pyrophosphate).
  • Gene expression analysis : qRT-PCR for TPS and regulatory genes (e.g., WRKY transcription factors).
  • Controlled stress trials : Compare hydroponic systems with incremental NaCl exposure (50–200 mM) .

Table 2 : β-Bisabolene Variation Under Salinity Stress

Conditionβ-Bisabolene (%)Key Regulated Genes
Control2.1TPS1, TPS2
100 mM NaCl4.3TPS2, WRKY41
200 mM NaCl5.8TPS3, WRKY53

Q. What advanced techniques differentiate β-Bisabolene isomers in complex mixtures?

Classification : Advanced
Answer :
Chiral GC columns (e.g., Cyclosil-B) or NMR-based stereochemical analysis are required to distinguish (S)-β-Bisabolene from its (R)-enantiomer. For example, Mitchell et al. (2013) used enantioselective GC-MS to confirm beetle pheromone specificity for (S)-β-Bisabolene . High-field NMR (≥600 MHz) with NOESY correlations can resolve spatial configurations, particularly for C-1 and C-7 chiral centers .

Q. How can researchers ensure reproducibility in β-Bisabolene pharmacological studies?

Classification : Basic
Answer :

  • Detailed protocols : Document extraction solvents (e.g., hexane vs. ethanol), column temperatures (GC-MS), and cell culture conditions (e.g., hypoxia vs. normoxia).
  • Reference standards : Use certified β-Bisabolene (≥95% purity, CAS 495-61-4) and report supplier lot numbers .
  • Data transparency : Share raw chromatograms and statistical code in supplementary materials, adhering to FAIR principles .

Q. What gaps exist in understanding β-Bisabolene’s ecological roles?

Classification : Advanced
Answer :
Limited data exist on its allelopathic effects and insect interactions. Proposed methodologies:

  • Field experiments : Measure herbivory rates in plants with silenced TPS genes.
  • Electroantennography (EAG) : Test insect receptor responses to synthetic β-Bisabolene .
  • Metagenomics : Correlate soil microbiome shifts with β-Bisabolene root exudation .

Q. What computational tools predict β-Bisabolene’s interactions with biological targets?

Classification : Advanced
Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to cyclooxygenase-2 (COX-2) or TRPV1 channels.
  • QSAR models : Train algorithms on terpene bioactivity datasets (e.g., ChEMBL) to predict ADMET properties .
  • MD simulations : GROMACS for stability analysis of β-Bisabolene-membrane interactions (e.g., lipid bilayer penetration) .

Properties

IUPAC Name

(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRVRYFILCSYSP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)C(=C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017550
Record name beta-Bisabolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-61-4
Record name β-Bisabolene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Bisabolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Bisabolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-BISABOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.